![molecular formula C11H8FN3 B12426867 2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine](/img/structure/B12426867.png)
2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a fluorine atom and an amine group attached to a fused pyrrolo-naphthyridine ring system. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine typically involves the construction of the naphthyridine core followed by the introduction of the fluorine and amine functionalities. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation can yield the desired naphthyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine amines.
Applications De Recherche Scientifique
2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Mécanisme D'action
The mechanism of action of 2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to exhibit potent activity against certain cancer cell lines by interfering with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Naphthyridine: A related compound with a similar core structure but different substitution patterns.
Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a fused pyridine ring system.
Quinoxaline: A compound with a similar nitrogen-containing ring structure.
Uniqueness
2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development.
Propriétés
Formule moléculaire |
C11H8FN3 |
|---|---|
Poids moléculaire |
201.20 g/mol |
Nom IUPAC |
2-fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine |
InChI |
InChI=1S/C11H8FN3/c12-7-4-11-9(14-6-7)5-8(13)10-2-1-3-15(10)11/h1-6H,13H2 |
Clé InChI |
WYLSKNPGFNPLLO-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=C1)C(=CC3=C2C=C(C=N3)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2R,3S,4S,5R)-5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol](/img/structure/B12426789.png)

![13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione](/img/structure/B12426809.png)
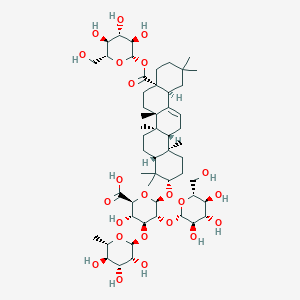
![1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12426815.png)
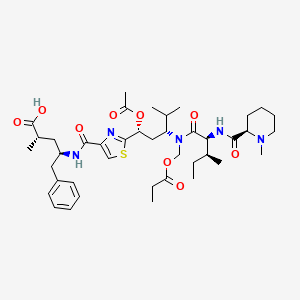
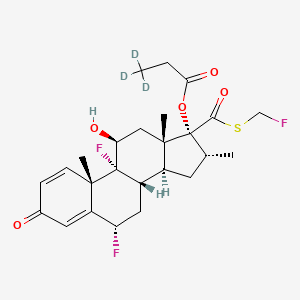


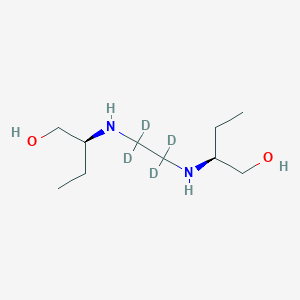
![[pThr3]-CDK5 Substrate (TFA)](/img/structure/B12426853.png)
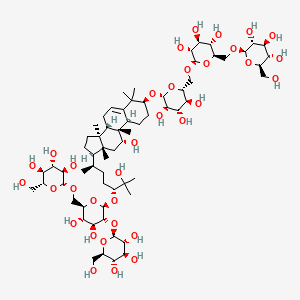
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12426873.png)

